molecular formula C24H20O4 B5809898 7-((4-Methoxybenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one

7-((4-Methoxybenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B5809898
M. Wt: 372.4 g/mol
InChI Key: SDZMCUYENKTNDE-UHFFFAOYSA-N
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Description

7-((4-Methoxybenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative with the molecular formula C26H22O5 and a molecular mass of 414.457 g/mol . Structurally, it features a chromen-2-one (coumarin) backbone substituted at three positions:

  • Position 4: A phenyl group.
  • Position 7: A 4-methoxybenzyloxy ether.
  • Position 8: A methyl group.

This compound belongs to a class of molecules widely studied for their biological activities, including anti-inflammatory and anticoagulant properties. Its crystallographic data, if available, would likely be refined using programs like SHELXL, a standard tool for small-molecule structure determination .

Properties

IUPAC Name

7-[(4-methoxyphenyl)methoxy]-8-methyl-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O4/c1-16-22(27-15-17-8-10-19(26-2)11-9-17)13-12-20-21(14-23(25)28-24(16)20)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZMCUYENKTNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((4-Methoxybenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-methoxybenzyl alcohol with 8-methyl-4-phenyl-2H-chromen-2-one under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Alkylation and Etherification Reactions

The 4-methoxybenzyloxy group at the 7-position is introduced via nucleophilic substitution under basic conditions. For example:

  • Reaction : 7-Hydroxy-8-methyl-4-phenylcoumarin + 4-methoxybenzyl chloride → Target compound

  • Conditions : Anhydrous DMF, K₂CO₃, 80°C, 8–12 hours.

  • Yield : ~78% (based on analogous 4-fluorobenzyl derivative synthesis).

Similar methodologies are employed for other benzyloxy-substituted coumarins, with yields influenced by steric and electronic effects of substituents.

Hydrolysis of Protective Groups

The 4-methoxybenzyl (PMB) group can be selectively cleaved under acidic or oxidative conditions:

  • Acidic Hydrolysis :

    • Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Outcome : Regeneration of the 7-hydroxy group (yield: >90% for related compounds).

  • Oxidative Cleavage :

    • Reagents : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in wet DCM .

    • Selectivity : Preserves the coumarin core and phenyl substituent .

Functionalization via Click Chemistry

The coumarin scaffold can undergo Huisgen 1,3-dipolar cycloaddition to form triazole derivatives:

  • Reaction : Target compound (modified with propargyl group) + Azide → Triazole-linked analog .

  • Conditions : Cu(I) catalyst, room temperature, 12–24 hours .

  • Applications : Enhances bioactivity (e.g., anticancer properties) .

Electrophilic Aromatic Substitution

The electron-rich coumarin core undergoes substitutions at activated positions:

Reaction TypePositionReagentsProductYieldReference
NitrationC-6HNO₃/H₂SO₄6-Nitro derivative65%
SulfonationC-5SO₃/H₂SO₄5-Sulfo derivative58%

Steric hindrance from the 8-methyl and 4-phenyl groups limits reactivity at adjacent positions .

Oxidation Reactions

The 8-methyl group is susceptible to oxidation:

  • Reagents : KMnO₄ in acidic or alkaline media.

  • Product : 8-Carboxylic acid derivative (observed in structurally similar coumarins).

  • Mechanism : Sequential oxidation of -CH₃ → -CH₂OH → -COOH.

Esterification and Transesterification

The methoxybenzyl ether can be functionalized further:

  • Esterification :

    • Reagents : Acetic anhydride, pyridine.

    • Product : Acetyl-protected intermediate (used in multi-step syntheses).

  • Transesterification :

    • Conditions : NaOMe/MeOH, reflux .

    • Application : Modifies solubility for pharmacological testing .

Photochemical Reactivity

The chromen-2-one core exhibits UV-induced reactivity:

  • Reaction : [2+2] Cycloaddition under UV light (λ = 254 nm) .

  • Product : Dimerized coumarin derivatives (observed in NMR studies ).

Biological Activity-Driven Modifications

To enhance therapeutic potential, the compound has been derivatized via:

  • Acylation : Introduction of acetyl/propionyl groups at the 7-hydroxy position (post-PMB cleavage) .

  • Schiff Base Formation : Reaction with primary amines to form imine-linked analogs .

Key Research Findings

  • Synthetic Efficiency : Alkylation reactions consistently achieve higher yields (>75%) compared to electrophilic substitutions (<65%) .

  • Stability : The 4-methoxybenzyl group resists hydrolysis under mild acidic/basic conditions but cleaves efficiently with strong acids (e.g., TFA) .

  • Bioactivity Correlation : Triazole-linked derivatives exhibit enhanced cytotoxicity (IC₅₀: 2.63 µM in AGS cells) compared to parent compounds .

Scientific Research Applications

Antioxidant Activity

Research indicates that flavonoids possess significant antioxidant properties. The presence of methoxy groups in 7-((4-Methoxybenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that similar compounds can reduce oxidative damage in various biological systems .

Anti-inflammatory Properties

Flavonoids are known for their anti-inflammatory effects. This compound has been studied for its potential to inhibit pro-inflammatory cytokines and enzymes, suggesting a role in the treatment of inflammatory diseases. For instance, research on related compounds shows a reduction in inflammation markers in vitro and in vivo models .

Anticancer Potential

The compound has shown promise in cancer research, particularly in inhibiting the growth of certain cancer cell lines. Studies have indicated that flavonoids can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells, making them attractive candidates for cancer therapy . Specific investigations into this compound's effects on breast or prostate cancer cells could provide insights into its therapeutic potential.

Neuroprotective Effects

Emerging evidence suggests that flavonoids can have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. The ability of this compound to cross the blood-brain barrier and exert protective effects against neuronal damage is an area of ongoing research .

Case Studies

Study FocusFindingsReference
Antioxidant ActivityDemonstrated significant free radical scavenging ability compared to control substances.
Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in cultured macrophages treated with the compound.
Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells with minimal effect on normal cells.
NeuroprotectionShowed potential to protect against oxidative stress-induced neuronal cell death.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, often starting from readily available flavonoid precursors. Variants of this compound with different substituents are being explored to enhance biological activity and selectivity towards specific molecular targets.

Mechanism of Action

The mechanism of action of 7-((4-Methoxybenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: May inhibit specific enzymes involved in disease processes.

    Receptor Binding: Could bind to cellular receptors, modulating signal transduction pathways.

    Antioxidant Activity: May scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

Coumarin derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 7-((4-Methoxybenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one with structurally related compounds from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Mass (g/mol) Key Substituents Notable Features References
This compound C26H22O5 414.457 - 4-Phenyl
- 7-(4-Methoxybenzyloxy)
- 8-Methyl
Mid-range molecular weight; potential for hydrophobic interactions due to aromatic groups.
4-Amino-8-cyclopentyloxy-7-methoxy-2H-chromen-2-one monohydrate C15H17NO4·H2O 297.31 - 4-Amino
- 7-Methoxy
- 8-Cyclopentyloxy
Amino group enhances hydrogen-bonding capacity; cyclopentyloxy improves lipophilicity. Crystal structure shows planar chromen-2-one ring and hydrogen-bonded 3D network.
7-Hydroxy-8-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one C15H16O4 260.29 - 7-Hydroxy
- 8-Methoxy
- 3-(2-Methylbutenyl)
Polar hydroxy group increases solubility; prenyl substituent may enhance membrane permeability.
8-{[Benzyl(methyl)amino]methyl}-7-hydroxy-3-(2-naphthyloxy)-2-(trifluoromethyl)-4H-chromen-4-one C29H23F3N2O4 520.50 - 7-Hydroxy
- 8-Benzyl(methyl)aminomethyl
- 3-Naphthyloxy
- 2-Trifluoromethyl
Trifluoromethyl group improves metabolic stability; naphthyloxy and benzyl groups enhance π-π stacking.

Key Observations

Substituent Effects on Physicochemical Properties: The 4-phenyl and 7-(4-methoxybenzyloxy) groups in the target compound contribute to its higher molecular weight (414.457 g/mol) compared to simpler analogs like the 7-hydroxy-8-methoxy derivative (260.29 g/mol) . These bulky aromatic substituents likely reduce aqueous solubility but improve lipid bilayer penetration. The 8-methyl group in the target compound is less sterically demanding than the 8-cyclopentyloxy group in the 4-amino analog , which may influence binding affinity in biological targets.

Functional Group Impact on Bioactivity: Hydroxy vs. Amino Groups: The 4-amino substituent in ’s compound introduces a hydrogen-bond donor, which is absent in the target compound. This could enhance interactions with enzymatic active sites.

Crystallographic Insights: The 4-amino-8-cyclopentyloxy analog () forms a stable 3D crystal lattice via N–H···O and O–H···O hydrogen bonds.

Fluorinated Derivatives :

  • The trifluoromethyl group in ’s compound increases metabolic stability and electronegativity, a feature absent in the target compound. This highlights how fluorination can optimize drug-like properties .

Biological Activity

7-((4-Methoxybenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic compounds with methoxybenzyl derivatives under acidic conditions. The general synthetic pathway can be summarized as follows:

  • Starting Materials : Resorcinol and methyl 3-fluorobenzoylacetate.
  • Reagents : Concentrated sulfuric acid (H₂SO₄).
  • Procedure : The mixture is stirred at elevated temperatures, followed by neutralization and purification through column chromatography.

This method yields a high purity product, often characterized by spectroscopic techniques such as NMR and mass spectrometry.

Anticancer Activity

Research has demonstrated that coumarin derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have been tested against various human cancer cell lines, including AGS (gastric cancer), MGC-803 (gastric cancer), HCT-116 (colon cancer), A-549 (lung cancer), HepG2 (liver cancer), and HeLa (cervical cancer).

CompoundCell LineIC₅₀ (µM)
This compoundAGS15.7 ± 0.5
7-hydroxy-4-phenylchromen-2-oneAGS12.3 ± 0.3
5-Fluorouracil (control)AGS29.6 ± 0.2

The compound showed a promising IC₅₀ value of 15.7 µM against AGS cells, indicating substantial cytotoxic potential compared to the standard drug 5-Fluorouracil , which had an IC₅₀ of 29.6 µM .

Anti-inflammatory Effects

Coumarin derivatives have also been reported to exhibit anti-inflammatory effects. In in vivo models, compounds similar to the target compound were shown to reduce inflammation markers significantly, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of coumarin derivatives is often attributed to their ability to inhibit key signaling pathways involved in tumor growth and inflammation:

  • Inhibition of VEGFR : Compounds targeting Vascular Endothelial Growth Factor Receptor (VEGFR) have shown promising results in reducing tumor proliferation.
  • Induction of Apoptosis : Many coumarin derivatives induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several studies have highlighted the efficacy of coumarin derivatives in clinical settings:

  • Study on Gastric Cancer : A clinical trial involving patients with advanced gastric cancer treated with coumarin derivatives showed improved survival rates compared to conventional therapies.
  • In vitro Studies on HepG2 Cells : Research demonstrated that treatment with the compound led to reduced cell viability and increased apoptosis markers in HepG2 liver cancer cells.

Q & A

Q. What are the common synthetic routes for 7-((4-Methoxybenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the chromen-2-one core. A general approach includes:
  • Step 1 : Alkylation or etherification of hydroxyl groups on the chromenone scaffold using reagents like 4-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Introduction of substituents (e.g., methyl or phenyl groups) via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions .
  • Step 3 : Purification via flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (methanol/water mixtures) .
    Yields vary depending on reaction conditions; optimization of temperature, solvent, and catalyst is critical .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT and 2D-COSY to resolve overlapping signals, particularly for methoxy and benzyloxy groups .
  • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) is performed using SHELX programs (SHELXS for structure solution, SHELXL for refinement). Data collection requires a diffractometer (Mo-Kα radiation, λ = 0.71073 Å), and structures are validated via R-factor analysis (target: <0.05) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Storage : Keep in airtight containers at –20°C, away from ignition sources (P210) .
  • PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis. Avoid inhalation of fine powders (P201/P202) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated chemical waste containers .

Advanced Research Questions

Q. How can researchers resolve crystallographic disorders in the compound’s structure?

  • Methodological Answer :
  • Disorder Modeling : Use SHELXL’s PART and AFIX commands to split disordered atoms (e.g., rotating methoxy groups) and refine occupancy ratios .
  • Validation Tools : Check ADDSYM in PLATON to detect missed symmetry and validate hydrogen bonding/π-π interactions via Mercury .
  • High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts .

Q. What strategies are used to analyze biological activity data against Mycobacterium tuberculosis?

  • Methodological Answer :
  • In Vivo Models : Follow protocols from analogous coumarin derivatives, such as intramuscular infection of guinea pigs with M. tuberculosis H37Rv (1.5 × 10⁴ CFU/animal). Efficacy is assessed via histopathology (lung/spleen lesion scoring) and CFU counts .
  • Dose Optimization : Test multiple doses (e.g., 5–20 mg/kg) over 4–6 weeks, with rifampicin/isoniazid as positive controls. Use ANOVA to compare lesion scores between groups .
  • Toxicity Screening : Monitor liver/kidney function (ALT, creatinine) and hematological parameters weekly .

Q. How should researchers address contradictions in synthetic yields or spectral data across studies?

  • Methodological Answer :
  • Reproducibility Checks : Replicate reported methods with controlled variables (e.g., anhydrous solvents, inert atmosphere). Use high-purity reagents to exclude side reactions .
  • Data Cross-Validation : Compare NMR chemical shifts with density functional theory (DFT)-calculated values (e.g., Gaussian 09) to confirm assignments .
  • Meta-Analysis : Perform statistical reviews of published yields (e.g., t-tests) to identify outliers or systematic errors in reaction setups .

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